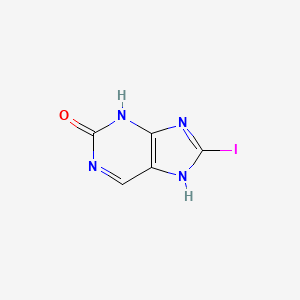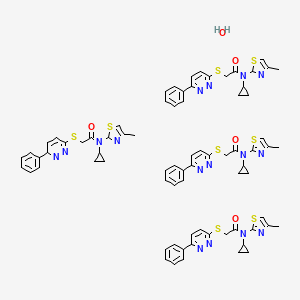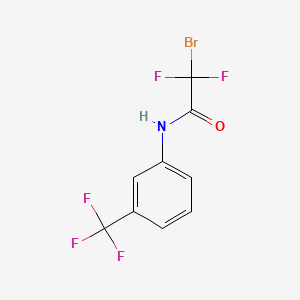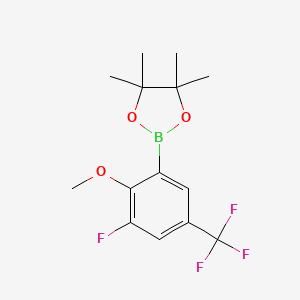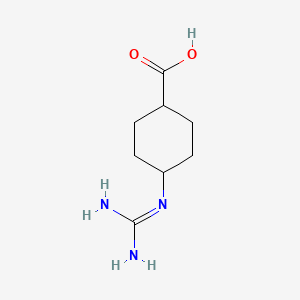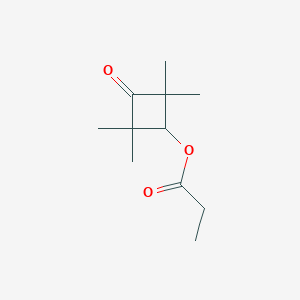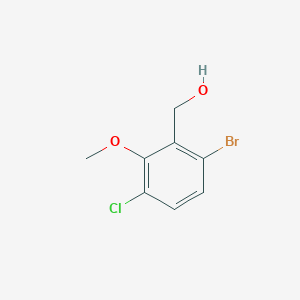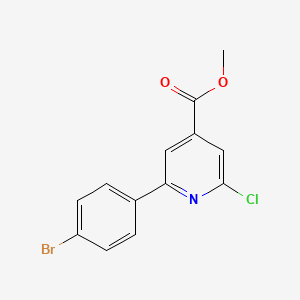![molecular formula C8H10ClNS B14018195 4-Chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 21502-31-8](/img/structure/B14018195.png)
4-Chloro-2-[(methylsulfanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-chloro-2-[(methylthio)methyl]-: is an organic compound with the molecular formula C8H10ClNS It is a derivative of benzenamine, where the amino group is substituted with a chlorine atom at the fourth position and a methylthio group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-chloro-2-[(methylthio)methyl]- typically involves the chlorination of benzenamine followed by the introduction of the methylthio group. One common method is:
Chlorination: Benzenamine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the fourth position.
Methylthio Substitution: The chlorinated benzenamine is then reacted with methylthiol in the presence of a base such as sodium hydroxide to introduce the methylthio group at the second position.
Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-[(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-chloro-2-[(methylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine or methylthio groups under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or demethylthiolated benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4-chloro-2-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenamine, 4-chloro-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The chlorine and methylthio groups can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Benzenamine, 4-chloro-2-methyl-: Similar structure but lacks the methylthio group.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness: Benzenamine, 4-chloro-2-[(methylthio)methyl]- is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
21502-31-8 |
|---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
4-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 |
InChI Key |
TUZOKUVGOHPVIO-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)

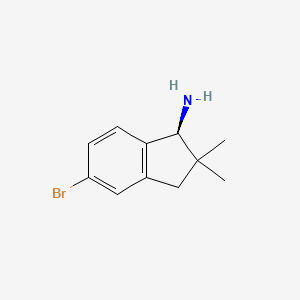
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
